molecular formula C17H17N5OS B2580278 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 862706-79-4

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No. B2580278
CAS RN: 862706-79-4
M. Wt: 339.42
InChI Key: RPTICTKCHAHSNV-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide” belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired products .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives was established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives include a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The electrolytic oxidation destabilized 1,2,4-triazole but increased the stability of 3-amino-1,2,4-triazole .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated derivatives of 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide for their potential antimicrobial and antifungal properties:

  • Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity. The synthesized compounds showed in vitro antibacterial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

  • MahyavanshiJyotindra et al. (2011) conducted synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, revealing a range of biological activities including antibacterial, antifungal, and anti-tuberculosis effects (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Structural and Synthesis Studies

Research has also been conducted on the synthesis and structural analysis of compounds related to this compound, focusing on their potential applications:

Future Directions

The 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide” and similar compounds could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(22(17)18)13-8-3-2-4-9-13/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTICTKCHAHSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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